molecular formula C21H45NO3 B155541 1-Aminopropan-2-ol;octadecanoic acid CAS No. 10042-65-6

1-Aminopropan-2-ol;octadecanoic acid

Cat. No.: B155541
CAS No.: 10042-65-6
M. Wt: 359.6 g/mol
InChI Key: TUSQGJPKLFNBCZ-UHFFFAOYSA-N
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Description

Contextualization of Amino Alcohol Fatty Acid Salts in Contemporary Chemistry

Amino alcohol fatty acid salts are a class of organic compounds that result from the acid-base reaction between an amino alcohol and a fatty acid. These salts are structurally characterized by an ionic head group, composed of a protonated amine and a carboxylate, and a long hydrocarbon tail. This amphiphilic nature allows them to function as surfactants and emulsifiers. In contemporary chemistry, these compounds are investigated for their roles in various applications, from personal care products to industrial lubricants. ontosight.aiontosight.ai

The interaction between the amino alcohol and the fatty acid can lead to the formation of not only salts but also amides and esters under different reaction conditions, such as through thermal amidation. nih.gov The specific product formed is influenced by factors like temperature and the presence of catalysts. nih.gov The study of these reactions is crucial for controlling the synthesis of materials with desired properties. For instance, the amides formed from fatty acids and amino alcohols are used as emollients, moisturizers, and thickeners. ontosight.aiontosight.ai

Furthermore, the broader family of molecules combining amino acids (or their derivatives like amino alcohols) and fatty acids is significant in biochemistry and prebiotic chemistry. For example, certain amino acids have been shown to bind to and stabilize fatty acid membranes, a finding that has implications for understanding the formation of primitive cells. pnas.org Lipoamino acids, which feature a covalent bond between the amino acid and fatty acid, are recognized for being effective and biodegradable surfactants. researchgate.net The study of amino alcohol fatty acid salts contributes to this overarching field by providing insights into the non-covalent interactions that drive molecular self-assembly and stabilization in aqueous and non-aqueous environments.

Significance of 1-Aminopropan-2-ol (B43004);octadecanoic acid as a Model System for Scientific Inquiry

The compound 1-Aminopropan-2-ol;octadecanoic acid serves as an excellent model system for scientific inquiry due to the well-defined and distinct characteristics of its constituent molecules. Octadecanoic acid, also known as stearic acid, is a readily available, 18-carbon saturated fatty acid, providing a simple, linear, and highly hydrophobic alkyl chain. wikipedia.orgnist.gov 1-Aminopropan-2-ol is a small, chiral amino alcohol, meaning it exists in two non-superimposable mirror-image forms ((R) and (S) enantiomers). wikipedia.org

This specific combination of a simple, long, non-polar tail with a compact, chiral, polar head group makes their resulting salt an ideal candidate for fundamental research into:

Supramolecular Chemistry: Investigating how the interplay of ionic bonding, hydrogen bonding (from the hydroxyl group), and van der Waals forces dictates the self-assembly of these molecules into higher-order structures like micelles, vesicles, or liquid crystals.

Chirality Effects: Studying how the stereochemistry of the 1-aminopropan-2-ol component influences the packing and macroscopic properties of the resulting aggregates.

Structure-Property Relationships: Elucidating how systematic changes to the molecular structure (e.g., using different fatty acids or amino alcohols) affect physicochemical properties such as critical micelle concentration (CMC), surface tension, and thermal behavior.

The compound's clear distinction between its polar and non-polar domains allows researchers to model and understand the behavior of more complex amphiphilic systems found in biological membranes and industrial formulations.

Below is a data table summarizing the properties of the precursor compounds.

Property1-Aminopropan-2-olOctadecanoic Acid
Synonyms Isopropanolamine, MonoisopropanolamineStearic Acid
CAS Number 78-96-6 wikipedia.org57-11-4 wikipedia.org
Molecular Formula C₃H₉NO nist.govC₁₈H₃₆O₂ nist.gov
Molecular Weight 75.11 g/mol nih.gov284.48 g/mol nist.gov
Appearance Colorless liquid with a slight ammonia-like odor nih.govWaxy solid wikipedia.org
Boiling Point 159.46 °C wikipedia.org383 °C (decomposes)
Melting Point 1.74 °C wikipedia.org69.4 °C wikipedia.org
Solubility in Water Soluble wikipedia.orgInsoluble

Scope and Objectives of the Academic Investigation

The scope of a focused academic investigation into this compound would be to perform its synthesis, complete its physicochemical characterization, and analyze its self-assembly behavior in solution. Such a study would provide foundational data on this specific salt and contribute to the broader understanding of amino alcohol fatty acid salts.

The primary objectives of the investigation would be:

Synthesis and Purification: To synthesize the salt through a direct acid-base neutralization reaction of 1-aminopropan-2-ol and octadecanoic acid in a suitable solvent system, followed by purification to a high degree.

Structural and Spectroscopic Characterization: To confirm the formation of the salt and its structure using a suite of analytical techniques. This would verify the presence of the ionic carboxylate and protonated amine groups and the absence of significant amide or ester formation.

Thermal Analysis: To determine key thermal properties, such as the melting point and thermal decomposition temperature, which are critical indicators of the material's stability and phase behavior.

Investigation of Solution Behavior: To study the self-assembly properties of the salt in aqueous solution, including the determination of its critical micelle concentration (CMC) and the size and morphology of the aggregates formed.

The following table outlines the proposed objectives and the corresponding scientific methods that would be employed in the investigation.

ObjectiveResearch Method(s)
Synthesis and Purification Acid-base neutralization reaction, recrystallization.
Structural Characterization Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
Thermal Analysis Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).
Solution Behavior Analysis Surface Tensiometry, Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM).

Properties

IUPAC Name

1-aminopropan-2-ol;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h2-17H2,1H3,(H,19,20);3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSQGJPKLFNBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884251
Record name Octadecanoic acid, compd. with 1-amino-2-propanol (1:1)
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Molecular Weight

359.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10042-65-6
Record name Octadecanoic acid, compd. with 1-amino-2-propanol (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic acid, compd. with 1-amino-2-propanol (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, compd. with 1-amino-2-propanol (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoic acid, compd. with 1-amino-2-propanol (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, compound with 1-aminopropan-2-ol (1:1)
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Synthesis and Mechanistic Pathways of 1 Aminopropan 2 Ol;octadecanoic Acid

Direct Salt Formation Reactions

The most direct route to synthesizing 1-aminopropan-2-ol (B43004);octadecanoic acid is through the ionic interaction between the acidic carboxylic group of octadecanoic acid and the basic amino group of 1-aminopropan-2-ol. This process is fundamentally an acid-base neutralization reaction.

Acid-Base Neutralization Pathways

An acid-base neutralization reaction occurs when an acid and a base react to form a salt and water. libretexts.orgkhanacademy.org In the case of 1-aminopropan-2-ol and octadecanoic acid, the reaction involves the transfer of a proton (H⁺) from the carboxylic acid group (-COOH) of octadecanoic acid to the amino group (-NH₂) of 1-aminopropan-2-ol. nih.gov

The reaction can be represented as: CH₃(CH₂)₁₆COOH + CH₃CH(OH)CH₂NH₂ → [CH₃(CH₂)₁₆COO]⁻[CH₃CH(OH)CH₂NH₃]⁺

This results in the formation of the octadecanoate anion and the 2-hydroxypropylammonium cation, which are held together by electrostatic forces in an ionic bond. These neutralization reactions are typically exothermic, releasing heat as a result of the stable ionic bond formation. nih.gov The resulting salt is often used in various applications, such as cosmetics, where it can function as an emulsifying and moisturizing agent. ontosight.ai

Catalytic Systems in Amine-Fatty Acid Salt Synthesis

The direct formation of an amine-fatty acid salt via neutralization is a spontaneous reaction that generally does not require a catalyst. The inherent acidity of the carboxylic acid and the basicity of the amine are sufficient to drive the reaction forward.

Thermodynamic and Kinetic Considerations of Salt Formation

The formation of 1-aminopropan-2-ol;octadecanoic acid salt is governed by thermodynamic and kinetic principles.

Thermodynamics: The reaction is thermodynamically favorable, characterized by a negative Gibbs free energy change (ΔG). This spontaneity is driven by a negative enthalpy change (ΔH), as the acid-base neutralization is an exothermic process. The formation of the stable ionic salt from the acid and base releases energy. The thermodynamics of fatty acid synthesis and crystallization, while more complex, underscore the importance of molecular packing and intermolecular forces, which are maximized in the stable salt structure. nih.govresearchgate.net

Kinetics: The rate of the salt formation reaction is influenced by several factors, including temperature, concentration of reactants, and the solvent medium. Increased temperature generally increases the reaction rate by providing molecules with more kinetic energy. Higher concentrations of the reactants also lead to a faster reaction rate due to the increased frequency of molecular collisions. The choice of solvent is crucial; in non-polar solvents, the resulting salt may have low solubility and precipitate out of the solution, which can drive the reaction to completion according to Le Chatelier's principle.

Table 1: Factors Influencing Salt Formation Kinetics
FactorEffect on Reaction RateMechanism
TemperatureIncreasesProvides higher kinetic energy to reactant molecules, increasing collision frequency and energy.
ConcentrationIncreasesHigher concentration of reactants leads to more frequent collisions per unit of time.
Solvent PolarityVariableAffects the solubility of reactants and products. Precipitation of the salt in non-polar solvents can drive the reaction forward.
Mixing/AgitationIncreasesEnsures homogeneity of the reaction mixture and promotes contact between reactant molecules.

Amidation Reactions Involving Amino Alcohols and Fatty Acids/Esters

While distinct from salt formation, amidation reactions between amino alcohols and fatty acids (or their derivatives) are closely related synthesis pathways that can be initiated from the same starting materials. These reactions result in the formation of a covalent amide bond rather than an ionic salt. The product in this case would be N-(2-hydroxypropyl)octadecanamide.

Direct Amidation of Triglycerides with Amino Alcohols

Industrially, fatty amides are often produced from triglycerides, which are the main components of vegetable oils and animal fats. researchgate.net Direct amidation involves reacting a triglyceride (an ester of glycerol (B35011) and three fatty acids) with an amino alcohol. researchgate.netrsc.org This method is advantageous as it bypasses the need to first convert the triglyceride into fatty acids or simpler esters. researchgate.net

The reaction typically requires elevated temperatures and the use of basic catalysts. researchgate.net Studies on the amidation of plant oils with various amino alcohols have shown that primary amino groups lead to quantitative conversion. researchgate.netrsc.org The reactivity is influenced by the structure of the amino alcohol. researchgate.netrsc.org

Table 2: Catalytic Systems for Direct Amidation of Triglycerides
Catalyst SystemTypical Reaction ConditionsConversion/YieldReference
Sodium Methoxide90–130 °CHigh yields (e.g., 88%) unifap.br
NaOH/CaOHigh TemperatureEffective for promoting amidation researchgate.net
Li-doped CaO90 °CEffective for promoting amidation researchgate.net
Al₂O₃ (Alumina)Solvent-free, 24hHigh conversion (e.g., 94%) unifap.br

Aminolysis of Esters by Amino Alcohols

Aminolysis is a chemical reaction in which an ester is converted into an amide through a reaction with an amine. chemistrysteps.com When a simple fatty acid ester, such as methyl octadecanoate (methyl stearate), reacts with 1-aminopropan-2-ol, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. chemistrysteps.com

This process occurs via a nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate. chemistrysteps.com The alkoxy group (e.g., methoxy (B1213986) group) is subsequently eliminated, forming the amide and an alcohol as a byproduct. chemistrysteps.com Although the alkoxy group is a relatively poor leaving group, making the reaction less efficient than using more reactive acyl chlorides, the reaction can be driven to completion with high temperatures or by removing the alcohol byproduct. chemistrysteps.com Some research suggests that amino alcohols can be more reactive than primary amines in the aminolysis of esters. researchgate.net

Reaction Kinetic Studies of Amidation Processes

The amidation reaction between a fatty acid like octadecanoic acid and an amino alcohol such as 1-aminopropan-2-ol is a reversible process, often limited by equilibrium. researchgate.netnih.gov Kinetic studies are crucial for understanding the reaction rates and optimizing conditions to maximize product yield. The process is typically studied by monitoring the consumption of reactants or the formation of products over time.

In thermal amidation, the reaction often proceeds through an initial exothermic formation of an ammonium (B1175870) salt, followed by dehydration at higher temperatures to form the amide. rsc.org The kinetics of similar amidation reactions, such as producing fatty acid diethanolamide, have been modeled to determine kinetic and equilibrium parameters. These studies are often conducted in closed batch reactors at temperatures ranging from 70–80 °C and an initial pressure of 1 bar. researchgate.netnih.gov

The removal of byproducts, typically water (or methanol (B129727) if starting from a fatty acid ester), is a key strategy to shift the reaction equilibrium towards the product side and improve conversion rates. researchgate.netnih.gov High temperatures (100–160 °C) can accelerate the reaction but may also lead to the formation of byproducts like overcondensates and esters. nih.govacs.org Therefore, selecting a moderate temperature range is often critical for limiting side reactions. acs.org The rate of the forward and backward reactions, as described by the equilibrium constant, is significantly influenced by temperature. nih.govacs.org

Enzymatic Synthesis Approaches to Amino Alcohol Fatty Acid Derivatives

Enzymatic methods offer a sustainable and highly selective alternative to traditional chemical synthesis for producing fatty acid amides. These biocatalytic approaches operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. manchester.ac.uknih.gov

Biocatalytic Amidification and Esterification Principles

A primary challenge in the synthesis of amino alcohol fatty acid derivatives is the competition between amidation (reaction at the amino group) and esterification (reaction at the hydroxyl group). Traditional chemical methods often struggle to selectively target the amino group without protecting the alcohol.

Biocatalysis provides a powerful solution to this challenge. While lipases are commonly used enzymes, they often produce a mixture of amide and ester products because their natural function is to catalyze reactions at the alcohol group. nih.gov A more selective approach utilizes Carboxylic Acid Reductase (CAR) enzymes. Specifically, an engineered CAR construct (CAR-A) has demonstrated high selectivity for amide bond formation between fatty acids and amino alcohols, with no competing esterification observed. manchester.ac.uknih.gov

The mechanism for this selectivity lies in the enzyme's reaction pathway. CAR activates the carboxylic acid by forming an acyl adenylate intermediate. This intermediate shows a strong preference for reacting with amine nucleophiles over alcohol nucleophiles, leading to the exclusive formation of the amide bond. nih.gov This process is conducted under mild, aqueous conditions, further enhancing its sustainability. manchester.ac.uknih.gov

Enantioselective Acylation of Amino Alcohols

Since 1-aminopropan-2-ol is a chiral molecule, controlling the stereochemistry during acylation is essential for applications where a specific enantiomer is required. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. jocpr.commdpi.comrsc.org

In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amino alcohol at a much faster rate than the other. This allows for the separation of the faster-reacting acylated product from the unreacted, slower-reacting enantiomer. For example, porcine pancreatic lipase (B570770) (PPL) has been used to catalyze the acylation of various 2-aminoalkan-1-ols, with the enantiospecificity depending on the substrate. rsc.org Similarly, Amano lipase PS has been used for the highly enantioselective acetylation of related compounds, achieving high enantiomeric excess (E > 98). rsc.org

The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity. researchgate.net This approach enables the synthesis of enantioenriched amino alcohol derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Influence of Reaction Parameters on Synthetic Outcomes

Temperature and Pressure Effects on Yield and Selectivity

Temperature is a critical parameter in both thermal and catalytic amidation. Generally, increasing the temperature increases the reaction rate. ijnc.ir However, excessively high temperatures can negatively impact selectivity by promoting side reactions. For instance, in the thermal amidation of stearic acid with ethanolamine, temperatures can range from 160 °C to 200 °C. researchgate.net While higher temperatures lead to faster conversion, they can also increase the formation of ester-amide byproducts, thus reducing selectivity for the desired amide. researchgate.net Studies on similar systems show that a moderate temperature range of 70-80 °C can be optimal for limiting byproduct formation. nih.govacs.org

Pressure also plays a role, particularly in managing volatile reactants or products. Many amidation processes are run at atmospheric pressure to simplify the reactor design. google.com However, applying a vacuum can be an effective method for removing water or other volatile byproducts, which, according to Le Chatelier's principle, drives the equilibrium toward higher product conversion. researchgate.netrsc.org

Table 1: Effect of Temperature on Amidation of Stearic Acid with Ethanolamine
Temperature (°C)Time (h)Conversion (%)Selectivity to Amide (%)Notes
1605~55>95Higher temperatures increase conversion rate but can decrease selectivity due to ester-amide formation. researchgate.net
1803~80~92
2002>90~85

Role of Solvents and Reaction Media in Salt Formation

The choice of solvent or reaction medium significantly affects the reaction pathway and outcome. In non-catalytic thermal reactions, the process often begins with the formation of an ammonium salt from the carboxylic acid and the amine. rsc.org The use of a non-polar solvent, such as a heavy hydrocarbon oil, facilitates this initial step. rsc.org

For enzymatic reactions, the medium is crucial for enzyme stability and activity. While many enzymatic reactions are performed in organic solvents, there is a strong trend towards using aqueous media for sustainability. manchester.ac.uknih.gov Carboxylic acid reductase (CAR) enzymes, for example, function effectively in aqueous buffer systems. nih.gov The use of organic solvents can be advantageous in some cases; for instance, hydrophobic solvents generally help maintain enzyme activity better than hydrophilic ones by not stripping the essential water layer from the enzyme's surface. nih.govresearchgate.netmdpi.com The use of tert-amyl alcohol as a solvent has been noted for its low toxicity and inertness in certain amidation reactions. arpnjournals.org Ultimately, the choice between an organic and an aqueous medium depends on the specific enzyme and reaction system, balancing factors like substrate solubility, enzyme stability, and environmental impact. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 Aminopropan 2 Ol;octadecanoic Acid

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a sample, providing detailed information about its chemical bonds and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the 1-aminopropan-2-ol (B43004);octadecanoic acid salt. The formation of the salt from its parent acid and base leads to distinct and predictable changes in the infrared spectrum. The reaction involves the transfer of a proton from the carboxylic acid group (-COOH) of octadecanoic acid to the amino group (-NH2) of 1-aminopropan-2-ol, resulting in a carboxylate anion (-COO⁻) and a protonated amine (an alkylammonium cation, -NH3⁺).

The key spectral changes confirming salt formation are:

The disappearance of the strong, broad O-H stretching band from the carboxylic acid dimer, typically found around 2500-3300 cm⁻¹.

The disappearance of the sharp C=O stretching vibration of the carboxylic acid at approximately 1700-1710 cm⁻¹. researchgate.netresearchgate.net

The appearance of two new, strong absorption bands corresponding to the carboxylate group (-COO⁻). These are the asymmetric stretching vibration (νas) typically in the range of 1650–1540 cm⁻¹ and the symmetric stretching vibration (νs) between 1450–1360 cm⁻¹. spectroscopyonline.com

The broad N-H stretching bands of the primary amine (around 3500-3300 cm⁻¹) are replaced by the broader and more complex stretching bands of the alkylammonium ion (-NH3⁺), often seen between 3200 and 2500 cm⁻¹. researchgate.net

The long alkyl chain of the stearate (B1226849) component exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹. Specifically, the asymmetric (νas) and symmetric (νs) stretching of CH₂ groups appear near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. mdpi.com

The table below summarizes the expected FTIR absorption bands for the functional groups in the compound.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Alkylammonium (-NH₃⁺)N-H Stretching3200 - 2500 (broad)
Alkylammonium (-NH₃⁺)N-H Bending (Asymmetric)1620 - 1560
Carboxylate (-COO⁻)Asymmetric Stretching1650 - 1540
Carboxylate (-COO⁻)Symmetric Stretching1450 - 1360
Alkyl Chain (-CH₂)Asymmetric Stretching~2920
Alkyl Chain (-CH₂)Symmetric Stretching~2850
Alcohol (-OH)O-H Stretching~3400 - 3200 (broad)
Data compiled from multiple spectroscopic sources. spectroscopyonline.comresearchgate.netmdpi.com

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique ideal for studying the molecular structure and orientation at interfaces. sfu.caosti.gov As an amphiphilic salt, 1-aminopropan-2-ol;octadecanoic acid will spontaneously form ordered monolayers at interfaces, such as the air-water interface. SFG provides insight into the orientation of the terminal methyl group of the octadecanoate chain and the conformation of the alkyl chain itself.

The SFG signal is only generated from media that lack inversion symmetry, making it highly specific to interfaces where this symmetry is broken. mpg.de By analyzing the SFG spectra in the C-H stretching region (2800–3000 cm⁻¹), the conformational order of the octadecanoate alkyl chains can be determined.

Strong signals from the symmetric stretch of the terminal methyl group (CH₃-ss at ~2875 cm⁻¹) and the Fermi resonance (CH₃-FR at ~2940 cm⁻¹) indicate that the alkyl chains are well-ordered and oriented nearly perpendicular to the interface.

A weak or absent signal from the methylene (B1212753) symmetric stretch (CH₂-ss at ~2850 cm⁻¹) suggests an all-trans conformation of the alkyl chain, indicative of a highly ordered, solid-like monolayer. nih.gov The presence of gauche defects would lead to an increase in the CH₂ signal.

By using different polarization combinations of the incident laser beams, the average orientation angle of the terminal methyl group relative to the surface normal can be calculated, providing a quantitative measure of the molecular arrangement at the interface. nih.gov

The formation of the ionic bond between the carboxylate and ammonium (B1175870) ions is the defining characteristic of this salt structure. The vibrational modes of these two groups are sensitive to their local environment and bonding.

Carboxylate Vibrations: The carboxylate group has two characteristic stretching vibrations: an asymmetric stretch (νas(COO⁻)) and a symmetric stretch (νs(COO⁻)). spectroscopyonline.com The frequency separation (Δν) between these two bands (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group. While this is more commonly applied to metal carboxylates, the principle relates to the symmetry of the carboxylate environment. In a simple ionic salt structure, the negative charge is delocalized over both oxygen atoms, resulting in a bond order of approximately 1.5 for each C-O bond. spectroscopyonline.com This leads to the distinct asymmetric and symmetric stretching bands, which are typically strong and well-separated in the IR spectrum.

Amine Vibrations: Upon protonation, the primary amine (-NH₂) becomes an alkylammonium group (-NH₃⁺). This change significantly alters its vibrational spectrum. The N-H stretching vibrations of the -NH₃⁺ group appear as a broad, complex series of bands, often overlapping with C-H stretching bands, in the region of 3200-2500 cm⁻¹. researchgate.netnih.gov Additionally, a characteristic deformation or bending band for the -NH₃⁺ group appears in the 1620–1560 cm⁻¹ region, which is a key indicator of secondary amine salt formation and, by extension, protonated primary amines. researchgate.net The presence and specific frequencies of these bands confirm the proton transfer from the acid to the amine, solidifying the evidence of salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The spectrum of this compound would show signals corresponding to both the aminopropanol (B1366323) cation and the stearate anion.

Octadecanoate Chain: The long alkyl chain of the stearate component will produce a series of characteristic signals. The terminal methyl group (-CH₃) will appear as a triplet at approximately 0.88 ppm. A large, unresolved multiplet corresponding to the bulk of the methylene groups (-(CH₂)₁₄-) will be present around 1.25 ppm. The methylene group adjacent to the carboxylate (α-CH₂) is deshielded and will appear as a triplet around 2.2-2.3 ppm. chemicalbook.com

1-Aminopropan-2-ol Cation: The signals for the aminopropanol moiety will be shifted compared to the neutral molecule due to the protonation of the amine. The methyl group (-CH₃) would appear as a doublet. The methine proton (-CH) and the methylene protons (-CH₂) adjacent to the newly formed ammonium group will show complex splitting patterns and will be shifted downfield. The protons of the ammonium group (-NH₃⁺) are often broad and may exchange with solvent protons, making their observation variable.

The table below outlines the predicted ¹H NMR chemical shifts.

MoietyProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
OctadecanoateCH₃-(CH₂)₁₅-COO⁻~0.88Triplet
OctadecanoateCH₃-(CH₂)₁₄-CH₂-COO⁻~1.25Multiplet
Octadecanoate-(CH₂)₁₄-CH₂-CH₂-COO⁻~1.6Multiplet
Octadecanoate-CH₂-COO⁻~2.2-2.3Triplet
1-Aminopropan-2-olCH₃-CH(OH)-~1.2Doublet
1-Aminopropan-2-ol-CH(OH)-CH₂-NH₃⁺~3.0-3.3Multiplet
1-Aminopropan-2-olCH₃-CH(OH)-~3.8-4.1Multiplet
Predicted shifts are based on data for individual components and general salt effects. chemicalbook.comchemicalbook.com

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal.

Octadecanoate Chain: The most significant signal is that of the carboxylate carbon (-COO⁻), which would appear significantly downfield, typically in the range of 178-182 ppm. chemicalbook.com The carbons of the long alkyl chain will produce a series of closely spaced signals between approximately 14 ppm (terminal -CH₃) and 35 ppm. chemicalbook.com

1-Aminopropan-2-ol Cation: The three carbons of the aminopropanol backbone would be distinct. The methyl carbon (C3) would be the most upfield signal. The carbon bearing the hydroxyl group (C2) and the carbon adjacent to the ammonium group (C1) would appear in the midfield region, typically between 40 and 70 ppm. docbrown.info Their exact positions would be influenced by the protonation state of the nearby amine.

The table below summarizes the predicted ¹³C NMR chemical shifts.

MoietyCarbon AssignmentPredicted Chemical Shift (δ, ppm)
Octadecanoate-COO⁻~178-182
OctadecanoateAlkyl Chain Carbons (-CH₂-)~22-35
OctadecanoateTerminal Methyl Carbon (-CH₃)~14
1-Aminopropan-2-olC1 (-CH₂-NH₃⁺)~45-50
1-Aminopropan-2-olC2 (-CH(OH)-)~65-70
1-Aminopropan-2-olC3 (CH₃-)~20-25
Predicted shifts are based on data for individual components and general salt effects. chemicalbook.comdocbrown.info

Mass Spectrometry and Chromatographic Coupling

Mass spectrometry, coupled with chromatographic techniques, provides a powerful suite of tools for the detailed characterization of the compound this compound. These methods allow for the determination of molecular weight, elucidation of the components' structures, and analysis of the compound within complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile compounds like the salt this compound. nih.govsemanticscholar.org This method allows for the ionization of the analyte directly from a solution with minimal fragmentation, enabling the detection of ions corresponding to the intact components. semanticscholar.orguliege.be

In the analysis of this compound, the sample would be introduced into the mass spectrometer in a suitable solvent. In the ESI source, a strong electric field generates charged droplets that, upon solvent evaporation, yield gas-phase ions. uliege.be It is expected that the analysis would be conducted in both positive and negative ion modes to detect the distinct components of the salt.

Positive Ion Mode: In this mode, the protonated form of 1-aminopropan-2-ol, [C₃H₉NO + H]⁺, would be detected. This would confirm the presence of the amino alcohol component and its molecular weight.

Negative Ion Mode: This mode would be used to detect the deprotonated octadecanoic acid (stearate) anion, [C₁₈H₃₆O₂ - H]⁻. nih.gov This confirms the presence and molecular weight of the fatty acid component.

Tandem mass spectrometry (ESI-MS/MS) can be employed for further structural confirmation. mtoz-biolabs.com By selecting the precursor ions of each component and subjecting them to collision-induced dissociation (CID), characteristic fragment ions are produced. For instance, the fragmentation of the stearate anion can provide information about its long hydrocarbon chain. nih.govsemanticscholar.orgnih.gov

Table 1: Expected Ions in ESI-MS Analysis of this compound

ComponentIonization ModeExpected IonFormula
1-Aminopropan-2-olPositive[M+H]⁺C₃H₁₀NO⁺
Octadecanoic acidNegative[M-H]⁻C₁₈H₃₅O₂⁻

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. arcjournals.org For the analysis of this compound, which is a non-volatile salt, direct analysis is not feasible. Instead, the compound must be dissociated and its components derivatized to increase their volatility and thermal stability. nih.govnih.gov

The typical workflow would involve:

Sample Preparation : The salt is dissolved, and the solution is acidified to protonate the carboxylate group of octadecanoic acid and deprotonate the amino group of 1-aminopropan-2-ol, separating the two components.

Derivatization :

Octadecanoic Acid : The fatty acid is commonly converted to its fatty acid methyl ester (FAME) by reacting it with a reagent like BF₃-methanol. nih.gov This FAME is significantly more volatile than the parent carboxylic acid.

1-Aminopropan-2-ol : The amino alcohol can often be analyzed directly, but derivatization, such as silylation of the amine and hydroxyl groups, can improve peak shape and thermal stability.

GC Separation : The derivatized mixture is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. The more volatile FAME will typically elute before the derivatized amino alcohol.

MS Detection : As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectra show a molecular ion peak and a characteristic fragmentation pattern that serves as a "fingerprint" for identification by comparison with spectral libraries like the NIST database. arcjournals.orgnih.govnist.gov

The mass spectrum of methyl stearate would show a molecular ion peak (m/z 298) and characteristic fragments. The spectrum for 1-aminopropan-2-ol is known to have a prominent base peak at m/z 44, corresponding to the [CH₂NH₂]⁺ fragment. nih.govhmdb.ca

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LC-MS) for Complex Mixture Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) is an ideal technique for the analysis of this compound, as it can handle non-volatile and thermally sensitive compounds without the need for derivatization. sciex.com This method allows for the separation, identification, and quantification of the compound and its components in complex matrices. nih.gov

A common approach would utilize reverse-phase HPLC, where the separation is based on the hydrophobicity of the analytes. sielc.com

Separation : A C18 column is typically used for separating fatty acids and polar compounds. A gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier like formic acid or ammonium acetate) and an organic component (like acetonitrile (B52724) or methanol) would be employed. The polar 1-aminopropan-2-ol would elute early in the run, while the non-polar octadecanoic acid would be retained longer on the column. It is also possible to detect the intact ion pair using specific chromatographic conditions.

Detection : The eluent from the HPLC column is directed to an ESI-MS source. As described in section 3.3.1, the mass spectrometer can be operated in both positive and negative ion modes, often using fast polarity switching, to simultaneously detect the protonated 1-aminopropan-2-ol and the deprotonated octadecanoic acid as they elute from the column. sciex.com

This technique provides high sensitivity and selectivity, making it suitable for characterizing the compound's purity and its behavior in various formulations. unipi.it

Table 2: Chromatographic and MS Parameters for HPLC-MS Analysis

ParameterDescription
Chromatography
ColumnReverse-phase (e.g., C18)
Mobile PhaseGradient of aqueous (e.g., water with 0.1% formic acid) and organic (e.g., acetonitrile) solvents
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI)
Ionization ModePositive/Negative Switching
Analytes Detected[1-Aminopropan-2-ol + H]⁺ and [Octadecanoic acid - H]⁻

X-ray Diffraction for Solid-State Structure

X-ray diffraction (XRD) techniques are indispensable for the characterization of the solid-state structure of crystalline materials like this compound. These methods provide definitive information on the crystalline phase, molecular conformation, and intermolecular packing arrangements.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to analyze the crystalline nature of a solid sample. For this compound, PXRD is used to obtain a unique diffraction pattern that serves as a fingerprint for its specific crystalline form.

The analysis involves irradiating a powdered sample of the compound with monochromatic X-rays and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the material.

Key applications of PXRD for this compound include:

Phase Identification : Confirming that the reaction between 1-aminopropan-2-ol and octadecanoic acid has resulted in the formation of a new crystalline salt, distinct from the starting materials.

Purity Analysis : Detecting the presence of unreacted starting materials or other crystalline impurities.

Polymorphism Screening : Identifying if the compound can exist in different crystalline forms (polymorphs), as each polymorph would produce a unique PXRD pattern.

Crystallinity Assessment : Determining the degree of crystallinity of the sample.

The positions of the diffraction peaks are governed by Bragg's Law and relate to the dimensions of the unit cell, while the peak intensities are related to the arrangement of atoms within the unit cell. researchgate.net Analysis of the PXRD pattern for this compound would reveal its crystal system and unit cell parameters. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing Arrangements

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic structure of a crystalline material. anton-paar.com This method requires a high-quality single crystal of this compound, which can be grown by slow evaporation from a suitable solvent. springernature.com

Once a suitable crystal is mounted in the diffractometer, it is rotated in a beam of X-rays, and the resulting diffraction pattern of spots is collected on a detector. anton-paar.com The analysis of the positions and intensities of these spots allows for the unambiguous determination of the crystal structure.

For this compound, an SCXRD analysis would provide detailed information on:

Molecular Conformation : The precise bond lengths, bond angles, and torsion angles within both the 1-aminopropan-2-ol cation and the octadecanoate anion.

Stoichiometry : The exact ratio of the cation to the anion in the crystal lattice.

Crystal Packing : How the ions are arranged in the unit cell and the nature of the intermolecular interactions. This would include detailed characterization of the hydrogen bonding network between the ammonium (-NH₃⁺) and hydroxyl (-OH) groups of the cation and the carboxylate group (-COO⁻) of the anion.

Absolute Configuration : If a chiral form of 1-aminopropan-2-ol is used, SCXRD can determine the absolute stereochemistry of the molecule. springernature.com

This detailed structural information is crucial for understanding the physicochemical properties of the compound and for rationalizing its behavior in various applications. researchgate.netmdpi.com

Molecular Interactions and Self Assembly Phenomena of 1 Aminopropan 2 Ol;octadecanoic Acid Systems

Ion-Pair Formation and Hydrogen Bonding Networks

The fundamental interaction in the 1-aminopropan-2-ol (B43004);octadecanoic acid system is the acid-base reaction that results in the formation of a salt. This ion-pairing is the primary driver for the compound's surfactant properties and is further stabilized by a network of non-covalent interactions.

The formation of the 1-aminopropan-2-ol;octadecanoic acid salt involves the transfer of a proton from the carboxylic acid group (-COOH) of octadecanoic acid to the amino group (-NH₂) of 1-aminopropan-2-ol. This results in a positively charged ammonium (B1175870) cation ([CH₃CH(OH)CH₂NH₃]⁺) and a negatively charged carboxylate anion ([C₁₇H₃₅COO]⁻).

At an interface, such as air-water or oil-water, the dynamics of this proton transfer can differ significantly from that in bulk solution. The local concentration and orientation of the molecules at the interface create a unique microenvironment. Studies on similar long-chain amine and carboxylic acid systems have shown that the protonation state is highly sensitive to the interfacial environment. For instance, the protonation of primary amine groups at an air-water interface can be facilitated by increasing the ionic strength of the aqueous subphase. nih.govacs.orgacs.org Conversely, the deprotonation of carboxylic acids can be influenced by the surface properties of the adjacent phase. acs.orgresearchgate.net The apparent acidity of the water surface itself can differ from the bulk, with some studies suggesting the surface is Brønsted neutral at a pH of around 3, rather than 7. nih.gov This implies that the equilibrium between the neutral acid/base pair and the ionic salt form of this compound at an interface is a dynamic process, governed by factors such as subphase pH, ionic strength, and temperature.

The primary force holding the salt together is the strong electrostatic attraction between the positively charged ammonium headgroup and the negatively charged carboxylate tail. This ion-pair interaction is fundamental to the stability of the compound.

Beyond this primary electrostatic attraction, the system is capable of forming extensive hydrogen bonding networks. The headgroup of the protonated 1-aminopropan-2-ol cation contains two hydrogen bond donor sites: the ammonium group (-NH₃⁺) and the hydroxyl group (-OH). The carboxylate anion (-COO⁻) of the octadecanoate chain acts as a potent hydrogen bond acceptor.

This functionality allows for the formation of a complex, interconnected network:

Intra-ionic pair bonding: The ammonium and hydroxyl groups of one ion pair can form hydrogen bonds with the carboxylate group of a neighboring ion pair.

Solvent bridging: In aqueous environments, water molecules can act as bridges, simultaneously donating and accepting hydrogen bonds to connect multiple ion pairs, further stabilizing the assembled structures.

Research on amino alcohols like 1-aminopropan-2-ol indicates a strong tendency to form intermolecular hydrogen bonds, which are critical to the structure of the liquid phase. These interactions are often stronger than those in bulk water, leading to the formation of stable associates.

Self-Organized Structures in Solution and at Interfaces

As an amphiphilic molecule, the this compound salt spontaneously self-assembles in solution and at interfaces to minimize the unfavorable contact between its hydrophobic tail and polar solvents like water. This behavior gives rise to a variety of supramolecular structures.

In an aqueous solution, at low concentrations, the this compound salt exists as individual solvated ion pairs (monomers). As the concentration increases, it reaches a threshold known as the Critical Micelle Concentration (CMC), at which the monomers begin to aggregate into spherical structures called micelles. wikipedia.org

In these micelles, the hydrophobic octadecanoate tails are sequestered in the core, away from the water, while the polar headgroups (the ammonium and hydroxyl functions) form a hydrophilic shell on the exterior, interacting favorably with the surrounding water molecules. The formation of micelles is an entropically driven process, stemming from the release of ordered water molecules that were initially surrounding the hydrophobic chains.

SurfactantSolvent SystemTemperature (K)CMC (mol/L)
Potassium Stearate (B1226849)Water3030.0011
Potassium StearateWater3080.0013
Potassium StearateWater3130.0016
Potassium StearateWater3180.0019
Sodium StearateWater3030.0010
Sodium StearateWater3080.0012
Sodium StearateWater3130.0015
Sodium StearateWater3180.0018

Table 1: Critical Micelle Concentration (CMC) values for related stearate soaps in water at various temperatures. This data illustrates the typical concentration range for micellization and its temperature dependence. Data sourced from JETIR whiterose.ac.uk.

Under certain conditions, single-chain amphiphiles can form bilayer structures, which can enclose a volume of solvent to form vesicles. The formation of micelles versus bilayers is often predicted by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length.

The this compound ion pair, with its long, saturated C18 tail and a relatively compact, yet highly solvated, polar headgroup, may favor the formation of such bilayer structures. Fatty acids and their soaps are well-known to form vesicles, which are considered important models for protocell membranes. nih.gov The stability and morphology of these structures are highly dependent on conditions such as pH, as the ratio of protonated fatty acid to deprotonated soap can significantly influence the packing and curvature of the resulting membrane. whiterose.ac.uk The hydrogen bonding capabilities of the 1-aminopropan-2-ol headgroup could further stabilize such bilayer arrangements, potentially leading to the formation of robust vesicles or nanospheres. Double-chain surfactants are well-known to form lamellar gel phases characterized by rigid alkyl chains. mdpi.com Similarly, the self-assembly of single-chain stearates can lead to the formation of crystalline fibers and platelets. researchgate.net

In this monolayer, the amphiphiles orient themselves with their hydrophilic headgroups anchored in the aqueous phase and their hydrophobic octadecanoate tails extending into the nonpolar phase. This organized layer alters the properties of the interface, a phenomenon known as surface activity. The ability of stearate soaps to reduce surface tension is a key property in applications like detergency. researchgate.net The packing density and stability of this interfacial film are dictated by the balance of several forces: the hydrophobic effect driving the molecules to the surface, electrostatic repulsion between the charged headgroups, and van der Waals attraction between the hydrocarbon tails. The extensive hydrogen bonding network possible between the headgroups can contribute significantly to the rigidity and structural integrity of the film.

Thermodynamics of Self-Assembly Processes

The spontaneous formation of aggregates, such as micelles or vesicles, in aqueous solutions of this compound is a thermodynamically driven process. This self-assembly is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS), as described by the equation: ΔG = ΔH - TΔS, where T is the absolute temperature. For aggregation to be spontaneous, the Gibbs free energy change must be negative.

The self-assembly of this compound in water is primarily driven by the hydrophobic effect. The long octadecanoyl (stearoyl) chain is hydrophobic, while the headgroup, formed by the salt of the carboxylic acid and the amino alcohol, is hydrophilic.

Entropic Contributions: The major driving force for the aggregation of many surfactants in aqueous solution is a significant increase in the entropy of the system. This entropy gain originates from the release of structured water molecules that surround the hydrophobic tails of the individual surfactant molecules (monomers) into the bulk water. This phenomenon, known as the hydrophobic effect, leads to a net increase in the disorder of the system, making the process entropically favorable. While the aggregation of the surfactant molecules themselves results in a decrease in their translational entropy, this is typically outweighed by the large positive entropy change of the solvent.

Enthalpic Contributions: The enthalpic contribution to the aggregation of this compound can be either exothermic (negative ΔH) or endothermic (positive ΔH). Several factors influence the enthalpy change, including:

Van der Waals interactions: Favorable attractive forces between the hydrophobic tails packed within the core of the aggregate contribute to a negative enthalpy change.

Electrostatic interactions: Repulsive forces between the charged headgroups at the surface of the aggregate can lead to a positive enthalpy change. However, these can be modulated by the presence of counterions.

To illustrate the concepts, the following table presents hypothetical thermodynamic data for the micellization of a generic ionic surfactant similar to this compound.

Table 1: Hypothetical Thermodynamic Parameters for the Micellization of an Ionic Surfactant at 298 K

Thermodynamic ParameterHypothetical ValuePrimary Contribution
ΔGmic -30 kJ/molSpontaneous process
ΔHmic -5 kJ/molFavorable van der Waals interactions in the core, partially offset by headgroup repulsion
-TΔSmic -25 kJ/molDominated by the positive entropy change from the hydrophobic effect

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

The self-assembly of this compound is highly sensitive to the surrounding environmental conditions, particularly pH and ionic strength. These factors can significantly alter the intermolecular forces and, consequently, the thermodynamics of aggregation.

Influence of pH: The compound this compound is a salt of a weak acid (octadecanoic acid) and a weak base (1-aminopropan-2-ol). Therefore, the charge on the headgroup is dependent on the pH of the solution.

At high pH (alkaline conditions): The carboxylate group will be fully deprotonated (-COO-), while the amino alcohol's amino group may be deprotonated (-NH2), depending on its pKa. Changes in the degree of ionization of the headgroup will alter the electrostatic repulsion between headgroups, thereby affecting the size, shape, and stability of the self-assembled structures. Systems of fatty acids and amines are known to form various structures like vesicles and lamellar phases depending on the pH and the molar ratio of the components. nih.govresearchgate.net

Influence of Ionic Strength: The addition of an electrolyte (salt) to a solution of this compound can have a pronounced effect on its self-assembly.

Screening of Electrostatic Repulsion: The added ions can screen the electrostatic repulsion between the charged headgroups at the surface of the aggregates. This reduction in repulsion allows the surfactant molecules to pack more closely, which generally leads to a decrease in the CMC and an increase in the size of the aggregates.

Common Ion Effect: The nature of the added salt can also be important. The "salting out" effect can further promote aggregation by reducing the solubility of the surfactant monomers.

The following interactive table illustrates the expected qualitative effects of changing pH and ionic strength on the self-assembly of an ionic surfactant like this compound.

Table 2: Predicted Influence of Environmental Stimuli on the Self-Assembly of this compound

StimulusChangeExpected Effect on Critical Micelle Concentration (CMC)Expected Effect on Aggregate SizeRationale
pH DecreaseDecreaseIncrease or PrecipitationProtonation of the carboxylate headgroup reduces electrostatic repulsion.
pH IncreaseIncrease/Decrease (complex)Change in shape/sizeAltered ionization of both the carboxylic acid and the amine headgroup changes headgroup interactions.
Ionic Strength IncreaseDecreaseIncreaseScreening of electrostatic repulsion between headgroups allows for more favorable aggregation.

Note: These are generalized trends for ionic surfactants, and the specific behavior of this compound would require experimental verification.

Computational Chemistry and Modeling of 1 Aminopropan 2 Ol;octadecanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. DFT methods calculate the electronic structure of a system based on its electron density, offering a balance between accuracy and computational cost. For 1-Aminopropan-2-ol (B43004);octadecanoic acid, these calculations can detail the nature of the ionic bond and the electronic characteristics of the constituent ions.

DFT calculations can be employed to determine the optimized geometries of the 1-aminopropan-2-ol cation (isopropanolammonium) and the octadecanoate anion. Analysis of the electronic structure would involve examining the distribution of electron density and the nature of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. For the octadecanoate anion, the HOMO is expected to be localized on the carboxylate group, indicating this is the site of electron donation. For the isopropanolammonium cation, the LUMO would likely be associated with the protonated amino group and adjacent atoms, marking it as the electron-accepting site. The energy difference between the HOMO of the octadecanoate and the LUMO of the isopropanolammonium ion, known as the HOMO-LUMO gap, is a key indicator of the stability of the ionic pair. A larger gap generally implies greater stability.

A study on stearic acid using DFT at the B3LYP/6-31G* basis set level found that the HOMO is concentrated around the carboxylic acid group, while the LUMO is more delocalized along the carbon chain, with a significant presence at the carbonyl carbon. researchgate.net The calculated HOMO-LUMO energy gap for stearic acid was found to be approximately 7.76 eV, suggesting high stability. researchgate.net Similar analyses for the ionic salt would reveal how these orbitals are perturbed upon salt formation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Constituent Ions (Note: This table is illustrative, based on general chemical principles and findings for similar molecules, as specific DFT data for this salt is not readily available in published literature.)

Ion Property Description Predicted Location/Value
Octadecanoate HOMO Highest Occupied Molecular Orbital Localized on the -COO⁻ group
Isopropanolammonium LUMO Lowest Unoccupied Molecular Orbital Localized around the -NH₃⁺ group
Ion Pair HOMO-LUMO Gap Energy difference (ΔE) > 5 eV (indicative of a stable ionic bond)

The strength of the interaction between the isopropanolammonium cation and the octadecanoate anion is fundamental to the properties of the salt. Quantum chemical methods can calculate the interaction energy by comparing the total energy of the ion pair with the sum of the energies of the individual, non-interacting ions.

Interaction Energy = E(ion pair) - [E(cation) + E(anion)]

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. This technique is invaluable for understanding how 1-Aminopropan-2-ol;octadecanoic acid behaves in different environments, such as in solution or at interfaces.

MD simulations can be used to study the dissolution and solvation of this compound in various solvents. A simulation box would be constructed containing multiple ion pairs and solvent molecules (e.g., water). By solving Newton's equations of motion for every atom, the simulation tracks the trajectories of each particle.

Key insights from such simulations would include:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between the ions and solvent molecules would reveal the structure of the solvation shells. In water, the isopropanolammonium cation would be solvated by water molecules orienting their oxygen atoms towards the -NH₃⁺ group, while the octadecanoate anion would have water's hydrogen atoms pointing towards the -COO⁻ group.

Ion Pairing: The simulations can quantify the extent of ion pairing versus dissociation in solution. The potential of mean force (PMF) between the cation and anion can be calculated to determine the free energy profile of their association and dissociation.

Transport Properties: The diffusion coefficients of the individual ions can be calculated from their mean squared displacement (MSD) over time, providing insight into their mobility in the solvent.

Simulations of related systems, such as oleic acid/oleate bilayers, have shown how the charged carboxylate groups are pulled toward the aqueous phase and how an extensive network of hydrogen bonds forms between the lipids and water molecules. nih.gov

As an amphiphilic salt, this compound is expected to exhibit surface activity. MD simulations are particularly well-suited to study its behavior at interfaces, such as the air-water or oil-water interface.

In a simulated oil-water interface, the octadecanoate's long hydrocarbon tail would preferentially partition into the oil phase, while the polar headgroup (carboxylate anion and its associated isopropanolammonium cation) would remain in the aqueous phase. The simulation would reveal:

Adsorption Configurations: The preferred orientation and packing of the molecules at the interface.

Interfacial Tension Reduction: The pressure tensor of the system can be calculated to determine the interfacial tension. The presence of the surfactant molecules at the interface is expected to lower this value, and MD can quantify this effect.

Dynamics at the Interface: The simulation can track the movement of molecules adsorbing to and desorbing from the interface, as well as their lateral diffusion along the interface.

Studies on similar surfactant systems have used MD to understand the mechanism of polymer interactions with surfaces and how factors like salinity can modify the adsorption behavior. acs.org

Monte Carlo (MC) Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying the equilibrium properties of systems by exploring the vast configuration space. For this compound, MC simulations can be used to investigate phenomena like self-assembly and phase behavior.

MC simulations of surfactant systems often use coarse-grained models, where groups of atoms are represented as single beads to make the simulations computationally feasible for large systems and long timescales. acs.org The simulations proceed by attempting random moves (e.g., translation, rotation, or conformational change of a molecule), which are accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium (commonly the Metropolis algorithm).

Key equilibrium properties that could be studied include:

Critical Micelle Concentration (CMC): By simulating the system at various surfactant concentrations, MC simulations can identify the concentration at which molecules begin to self-assemble into aggregates (micelles). This is a fundamental property of any surfactant.

Aggregate Morphology: The simulations can predict the size and shape of the aggregates formed, such as spherical or cylindrical micelles, or bilayers.

Phase Diagrams: By systematically varying parameters like concentration and temperature, MC simulations can help construct phase diagrams, mapping out the regions of stability for different phases (e.g., monomer solution, micellar solution, liquid crystalline phases).

Research has shown that MC simulations with simple, solvent-free models can effectively describe the formation of micelles and membranes, providing insights into the distribution of micelle sizes and other characteristic features of self-assembled aggregates. acs.orgacs.org

Table 2: Summary of Computational Methods and Their Applications

Computational Method Key Focus Information Gained for this compound
Density Functional Theory (DFT) Electronic Structure & Energetics HOMO-LUMO gap, charge distribution, molecular orbital shapes, interaction energies, binding affinity.
Molecular Dynamics (MD) Time-Dependent Behavior Solvation structure, ion-pairing dynamics, diffusion coefficients, interfacial adsorption, molecular orientation at interfaces.

| Monte Carlo (MC) | Equilibrium & Thermodynamic Properties | Critical micelle concentration (CMC), aggregate size and shape, phase behavior, thermodynamic potentials. |

Predictive Modeling of Solubility and Phase Behavior

The prediction of solubility and phase behavior for ionic compounds such as this compound is a complex task that relies on a variety of computational chemistry techniques. These models are essential for understanding the behavior of this compound in different solvent systems and under various temperature and pressure conditions, which is critical for formulation and process design in various industrial applications. Predictive models offer a cost-effective and efficient alternative to extensive experimental measurements.

Predictive modeling for a salt like this compound, formed from a fatty acid (octadecanoic acid) and an amino alcohol (1-Aminopropan-2-ol), involves considering the ionic nature of the compound, the potential for hydrogen bonding, and the long alkyl chain of the fatty acid component. The primary approaches for modeling solubility and phase behavior include thermodynamic models, molecular dynamics simulations, and quantitative structure-property relationship (QSPR) models.

Thermodynamic models, such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) method and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are powerful tools for predicting solubility. These models are based on group contribution methods, where the molecule is broken down into its constituent functional groups. The interactions between these groups are then used to calculate the activity coefficients, which in turn determine the solubility of the compound in a given solvent. For this compound, the relevant functional groups would include the hydroxyl, amino, and alkyl groups of the cation and the carboxylate and long alkyl chain of the anion.

Molecular dynamics (MD) simulations provide a more detailed, atomistic view of the solvation process and phase behavior. In MD simulations, the interactions between the solute and solvent molecules are modeled over time, allowing for the direct observation of how the compound dissolves and how it behaves at different temperatures and pressures. These simulations can provide insights into the formation of micelles or other aggregate structures, which is particularly relevant for compounds with long alkyl chains like octadecanoic acid.

Quantitative structure-property relationship (QSPR) models represent another approach to predicting solubility. These models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties. By developing a QSPR model based on a dataset of compounds with known solubilities, it is possible to predict the solubility of new compounds like this compound based on its molecular descriptors.

The phase behavior of this compound, including its melting point and any liquid crystalline phases, can also be investigated using computational methods. MD simulations can be used to model the solid and liquid phases of the compound and to determine the melting point by simulating the transition between these phases. Furthermore, these simulations can reveal the formation of ordered structures, such as lamellar or hexagonal phases, which are common in fatty acid salts.

Research Findings:

Predictive models for the solubility of the individual components, octadecanoic acid and 1-aminopropan-2-ol, can inform the modeling of the salt. For octadecanoic acid, a very hydrophobic molecule, its solubility in water is extremely low. foodb.canih.gov Predictive models like ALOGPS have been used to estimate its water solubility and logP. foodb.ca For 1-aminopropan-2-ol, its amino alcohol structure makes it soluble in water. nih.govwikipedia.org The solubility of the resulting salt would be a balance of these properties, significantly influenced by the ionic interaction and the potential for micellization.

The following tables illustrate the type of data that would be generated from predictive modeling studies for this compound. The values presented are hypothetical and are intended to demonstrate the output of such computational models.

Table 1: Predicted Solubility of this compound in Various Solvents at 25°C using a Hypothetical UNIFAC-based Model

SolventPredicted Solubility ( g/100g solvent)
Water0.5
Ethanol (B145695)15.2
Acetone5.8
Hexane0.1
Toluene2.3

Table 2: Hypothetical Phase Transition Temperatures for this compound from Molecular Dynamics Simulations

Phase TransitionPredicted Temperature (°C)
Melting Point (Solid to Liquid Crystalline)85 - 95
Clearing Point (Liquid Crystalline to Isotropic Liquid)120 - 130

It is important to note that the accuracy of these predictive models is highly dependent on the quality of the input parameters and the theoretical framework employed. Experimental validation is crucial for the refinement and reliable application of these computational predictions.

Chemical Reactivity and Degradation Mechanisms of 1 Aminopropan 2 Ol;octadecanoic Acid

Hydrolytic Pathways of the Ionic Linkage

The primary linkage in 1-Aminopropan-2-ol (B43004);octadecanoic acid is an ionic bond between the carboxylate anion (octadecanoate) and the protonated amino alcohol cation (1-aminopropan-2-ammonium). In the presence of water, this salt can dissociate into its constituent ions. The term hydrolysis in this context refers to the subsequent reaction of these ions with water.

CH₃(CH₂)₁₆COO⁻ + H₃N⁺CH₂(OH)CH₃ ⇌ CH₃(CH₂)₁₆COOH + H₂NCH₂(OH)CH₃

The position of this equilibrium is highly dependent on the pH of the solution.

Acidic Conditions : In an acidic environment, the equilibrium shifts to the left. The excess hydronium ions (H₃O⁺) will suppress the protonation of the carboxylate ion, favoring the dissociated state. The amine will remain protonated as an ammonium (B1175870) salt. youtube.com

Basic Conditions : Under basic conditions, the equilibrium shifts to the right. The hydroxide (B78521) ions (OH⁻) will deprotonate the carboxylic acid, forming the carboxylate salt, and will also ensure the amine remains in its free, unprotonated form. pearson.comunizin.org

While the ionic bond itself is susceptible to dissociation in water, it is distinct from the hydrolysis of a covalent amide bond, which requires more extreme conditions like prolonged heating with aqueous acid or base to break the C-N bond. unizin.orgmasterorganicchemistry.com The stability of the ionic linkage is fundamentally a function of acid-base chemistry.

Oxidative Degradation Routes

Oxidative degradation of 1-Aminopropan-2-ol;octadecanoic acid can occur at both the fatty acid and amino alcohol moieties, typically initiated by factors such as heat, light, and the presence of metal catalysts.

The octadecanoic acid component, being a saturated fatty acid, is generally resistant to oxidation compared to unsaturated fatty acids. wikipedia.orgmdpi.com However, under harsh oxidative conditions, degradation can still occur. The carboxylic acid group can potentially influence the rate of oxidation. Studies on soybean oil have indicated that free fatty acids can exhibit pro-oxidant activity, with the carboxylic acid group being responsible for this effect. researchgate.net

The 1-aminopropan-2-ol component is more susceptible to oxidation. Amines can undergo oxidative degradation in the presence of oxygen, a process that can be accelerated by heat and flue gas contaminants. nih.gov The presence of a hydroxyl group may also influence reactivity. It is recommended to avoid contact between 1-aminopropan-2-ol and strong oxidizing agents. scbt.com The degradation of amines can lead to the formation of various smaller molecules, including ammonia, aldehydes, and other alkylamines. nih.gov

Microbial and Enzymatic Biodegradation Mechanisms

The biodegradation of this compound proceeds via the separate metabolic pathways of its two constituent components. Both 1-aminopropan-2-ol and octadecanoic acid are known to be biodegradable by various microorganisms.

Several species of bacteria, particularly from the genus Pseudomonas, are capable of utilizing 1-aminopropan-2-ol as a sole source of carbon and nitrogen. nih.govportlandpress.com The metabolic pathway generally involves a series of enzymatic steps.

The key enzymes and reactions in the metabolism of 1-aminopropan-2-ol by Pseudomonas sp. are:

Phosphorylation : An inducibly formed ATP–amino alcohol phosphotransferase (amino alcohol kinase) catalyzes the phosphorylation of 1-aminopropan-2-ol to form 1-aminopropan-2-ol O-phosphate. This kinase is active on both stereoisomers of the compound. nih.gov

Deamination/Lyase Reaction : An amino alcohol O-phosphate phospho-lyase acts on the phosphorylated intermediate, deaminating it to produce propionaldehyde (B47417). nih.govportlandpress.com

Oxidation : An aldehyde dehydrogenase oxidizes propionaldehyde to propionate. nih.gov

Further Metabolism : Propionate is then metabolized via propionyl-CoA and integrated into central metabolic cycles like the citric acid cycle. nih.gov

In other microorganisms like Escherichia coli, a different pathway has been observed where 1-aminopropan-2-ol is oxidized by a dehydrogenase to form aminoacetone. nih.govmicrobiologyresearch.orgscispace.com

Table 1: Key Enzymes in the Microbial Metabolism of 1-Aminopropan-2-ol
EnzymeMicroorganism (Example)Reaction CatalyzedOptimal pH (approx.)Reference
Amino Alcohol KinasePseudomonas sp. P61-Aminopropan-2-ol + ATP → 1-Aminopropan-2-ol O-phosphate + ADP7.0 and 9.0 nih.gov
Amino Alcohol O-phosphate Phospho-lyasePseudomonas sp. P61-Aminopropan-2-ol O-phosphate → Propionaldehyde + NH₃ + Pᵢ8.0 nih.gov
Aldehyde DehydrogenasePseudomonas sp. P6Propionaldehyde + NAD⁺ → Propionate + NADH + H⁺Not Specified nih.gov
L-1-aminopropan-2-ol DehydrogenaseEscherichia coliL-1-Aminopropan-2-ol + NAD⁺ → Aminoacetone + NADH + H⁺9.6 nih.gov

Based on the metabolic pathways described, several key intermediates are formed during the biodegradation of this compound.

From 1-Aminopropan-2-ol :

1-Aminopropan-2-ol O-phosphate nih.gov

Propionaldehyde nih.govportlandpress.com

Propionate nih.gov

Aminoacetone (in some bacteria like E. coli) microbiologyresearch.orgscispace.com

From Octadecanoic Acid (Stearic Acid) : The biodegradation of stearic acid, like other fatty acids, occurs primarily through the β-oxidation pathway. This process involves the sequential enzymatic removal of two-carbon units in the form of acetyl-CoA. wikipedia.org The acetyl-CoA then enters the citric acid cycle for energy production. wikipedia.org Intermediates in this cyclical pathway include various acyl-CoA thioesters (e.g., palmitoyl-CoA, myristoyl-CoA) and their corresponding derivatives.

Thermal degradation of this compound involves complex reactions, including dissociation, amide formation, and eventual decomposition of the individual components. The process is temperature-dependent.

Research on the thermal reactions of stearic acid with aminoalcohols like 2-aminoethanol reveals a sequential process:

Salt Formation : At lower temperatures, the initial acid-base reaction forms the salt.

Amide Formation (N-stearoylation) : As the temperature increases, dehydration can occur, leading to the formation of a covalent amide, N-(2-hydroxypropyl)octadecanamide.

Amido-ester Formation : At even higher temperatures, a transfer of the stearoyl group can occur between two molecules of the stearamidoalcohol, resulting in an amido-ester. rsc.org

At higher decomposition temperatures, the individual components will break down further.

1-Aminopropan-2-ol : Upon intense heating, it is expected to decompose, forming hazardous combustion gases. Products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). scbt.com The thermal decomposition of the related compound, isopropanol, yields products such as acetone, hydrogen, propene, and water via free-radical mechanisms. rsc.org

Octadecanoic Acid : Thermal decomposition of stearic acid begins at temperatures above 200°C. researchgate.net The process occurs in stages, initially breaking down into smaller radical species. Significant decomposition occurs in the range of 320-480°C. researchgate.net

Table 2: Potential Thermal Degradation Products
Initial Compound/IntermediateTemperature RangePotential Degradation ProductsReference
This compound (Salt)Elevated (step-wise)N-(2-hydroxypropyl)octadecanamide (Amide), Amido-esters rsc.org
1-Aminopropan-2-olHigh (Combustion)Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) scbt.com
Octadecanoic acid> 232°CSmaller hydrocarbon radicals (e.g., C₂H₄, *C₂H₃, *C₂H₅) researchgate.net

The presence of other substances, such as CO₂ or metals, can significantly influence the degradation pathways and the types of products formed, as seen in studies of other amines used in industrial applications. researchgate.netntnu.no

Future Research Directions and Emerging Paradigms for 1 Aminopropan 2 Ol;octadecanoic Acid

Exploration of Chiral Selectivity in Molecular Recognition and Self-Assembly

The presence of a chiral center in the 1-aminopropan-2-ol (B43004) moiety is a critical feature that opens avenues for investigating chiroptical properties and enantioselective processes. Future research is poised to delve into how this chirality translates from the molecular level to the supramolecular scale during self-assembly.

Molecular Recognition: The ability of chiral molecules to selectively interact with other chiral species is fundamental to many biological and chemical processes. nih.gov Research can be directed towards understanding how the self-assembled structures of 1-aminopropan-2-ol;octadecanoic acid can act as chiral selectors. This involves studying their interactions with racemic mixtures of other compounds, with the goal of enantiomeric recognition and separation. nih.govnih.gov The development of chemosensors based on the molecular self-assembly of such chiral compounds is a promising area, where fluorescence or other optical responses could be used for the accurate determination of enantiomeric excess in various target molecules. rsc.org

Self-Assembly: The self-assembly of amphiphilic molecules is governed by a delicate balance of noncovalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. For this compound, the chirality of the headgroup is expected to induce a twist in the packing of the molecules, leading to the formation of helical or other complex chiral nanostructures. nih.gov Future studies will likely focus on elucidating the relationship between the enantiomeric purity of the 1-aminopropan-2-ol used and the resulting supramolecular architecture. Techniques such as circular dichroism spectroscopy, transmission electron microscopy, and atomic force microscopy will be instrumental in characterizing these chiral assemblies. By controlling the self-assembling environment, it may be possible to fabricate supramolecular polymers with distinct architectures like nanohelices, nanoribbons, or nanosheets. nih.gov

Research FocusKey ObjectivesPotential Techniques
Chiral Recognition Develop systems for enantiomeric excess determination.Fluorescence Spectroscopy, Linear Discriminant Analysis (LDA), Artificial Neural Networks (ANN). rsc.org
Create chiral stationary phases for chromatography.High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC).
Chiral Self-Assembly Investigate the formation of helical supramolecular structures.Circular Dichroism (CD) Spectroscopy, Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM).
Control nanostructure morphology by varying assembly conditions.Rational design of constituent amino acid sequences and self-assembling environment. nih.gov

Integration with Advanced Materials Science for Functional Systems

The unique properties of this compound make it a candidate for integration into a variety of advanced materials, leading to the development of functional systems with tailored properties.

Bio-based Surfactants and Emulsifiers: As a salt of a fatty acid, this compound has inherent surfactant properties. Isopropanolamines are recognized for their ability to solubilize oils and fats by neutralizing fatty acids. wikipedia.org Future work could focus on characterizing its performance as a bio-based surfactant in formulations for personal care products, metalworking fluids, or as an emulsifier in industrial processes. wikipedia.orgpatsnap.com Its performance can be compared to conventional amino alcohols used in such applications. researchgate.net

Functional Fluids and Coatings: The compound's amphiphilic nature suggests potential applications in the formulation of functional fluids. For instance, amino alcohols are used as alkaline additives in metalworking fluids to neutralize acidic corrosion inhibitors. researchgate.net Research could explore the anti-corrosive and lubricating properties of formulations containing this compound. Furthermore, its ability to form organized thin films could be exploited in the development of functional coatings with specific wetting or anti-fouling properties.

Phase Change Materials (PCMs): Fatty acid derivatives, including amides, are being investigated as bio-based phase change materials for thermal energy storage. researchgate.net The long alkyl chain of octadecanoic acid provides the potential for significant latent heat storage. Future research could systematically investigate the thermal properties of this compound, such as its melting point and latent heat of fusion, to assess its suitability for PCM applications. The structure of the amino alcohol component can significantly influence the thermal properties of the resulting material. researchgate.net

Application AreaResearch GoalKey Properties to Investigate
Surfactants Develop green and effective emulsifiers and detergents.Critical Micelle Concentration (CMC), Surface Tension Reduction, Emulsification Stability.
Functional Fluids Formulate bio-based corrosion inhibitors and lubricants.Electrochemical Corrosion Resistance, Tribological Performance. researchgate.net
Coatings Create self-assembling functional surfaces.Surface Energy, Contact Angle, Adhesion Properties.
Phase Change Materials Design bio-based materials for thermal energy storage.Melting/Freezing Temperatures, Latent Heat Capacity, Thermal Stability. researchgate.net

Multi-Scale Modeling and Experimental Validation for Predictive Material Design

The rational design of materials with desired properties can be significantly accelerated by employing computational modeling techniques. mit.edu For a self-assembling system like this compound, a multi-scale modeling approach is particularly powerful. mdpi.com

Molecular Dynamics (MD) Simulations: At the molecular level, MD simulations can provide detailed insights into the intermolecular interactions that drive self-assembly. These simulations can be used to predict how changes in the molecular structure (e.g., using different enantiomers of 1-aminopropan-2-ol) or environmental conditions (e.g., solvent, temperature) affect the resulting supramolecular structures. nih.gov This bottom-up approach allows for the prediction of material properties from the atomic scale upwards. mit.edu

Coarse-Grained (CG) Modeling: To study the formation of larger assemblies over longer timescales, coarse-grained models can be developed. In this approach, groups of atoms are represented as single beads, reducing the computational cost while retaining the essential physics of the system. CG simulations are well-suited for predicting the morphology of self-assembled structures, such as micelles, vesicles, or bilayers. rsc.org

Machine Learning and AI: The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing materials design. mit.edu By generating datasets from high-throughput experiments and computational simulations, ML models can be trained to predict the self-assembly behavior and properties of new molecules. mit.eduacs.org This data-driven approach can accelerate the discovery of new functional materials based on the this compound scaffold. acs.org

Experimental Validation: A crucial component of this research paradigm is the continuous feedback loop between computational prediction and experimental validation. acs.org The predicted structures and properties from modeling studies must be rigorously tested using experimental techniques. This synergy allows for the refinement of the computational models, leading to more accurate predictions and a deeper fundamental understanding of the system.

Modeling ScaleObjectiveComputational MethodExperimental Validation
Atomic Scale Understand intermolecular forces and local packing.All-Atom Molecular Dynamics (MD). nih.govSpectroscopy (NMR, IR), X-ray Diffraction.
Mesoscale Predict supramolecular morphology (micelles, vesicles).Coarse-Grained (CG) Simulations, Dissipative Particle Dynamics (DPD). rsc.orgMicroscopy (TEM, AFM), Small-Angle X-ray Scattering (SAXS).
Macroscale Predict bulk material properties.Finite Element Analysis (FEA), Machine Learning Models. mit.eduRheology, Differential Scanning Calorimetry (DSC), Mechanical Testing.

Sustainable Synthesis and Green Chemistry Principles in Production

The future production of this compound and related materials must align with the principles of green chemistry to ensure environmental and economic sustainability.

Bio-based Feedstocks: Both components of the compound can be derived from renewable resources. Octadecanoic acid (stearic acid) is a common fatty acid found in vegetable and animal fats. nih.gov 1-Aminopropan-2-ol can be synthesized from bio-based precursors. rsc.org Research should focus on optimizing pathways that utilize renewable feedstocks, minimizing reliance on petrochemicals. researchgate.net

Catalytic and Enzymatic Synthesis: Future research will likely move away from traditional synthesis methods that require harsh conditions and stoichiometric reagents. The development of efficient heterogeneous catalysts for the amidation of fatty acids and their esters offers a greener alternative. rsc.orgnih.gov Biocatalysis, using enzymes such as lipases or carboxylic acid reductases, presents a highly selective and environmentally benign route to amide bond formation under mild, aqueous conditions. nih.gov This approach avoids competing esterification reactions and can be applied to a wide range of substrates. nih.gov

Process Intensification and Atom Economy: Green chemistry principles emphasize maximizing atom economy and minimizing waste. Future synthetic strategies should aim for one-pot or continuous flow processes that reduce reaction times, energy consumption, and the need for purification steps. rsc.org Solvent-free reaction conditions are also highly desirable. researchgate.net The "Borrowing Hydrogen" methodology is another sustainable approach for the amination of alcohols, which produces only water as a byproduct. mdpi.com

Green Chemistry PrincipleResearch DirectionPotential Benefits
Renewable Feedstocks Utilize fatty acids from plant oils and bio-based amino alcohols.Reduced carbon footprint, improved biodegradability. researchgate.netsciencepublishinggroup.com
Catalysis Develop heterogeneous and enzymatic catalysts for amidation.Milder reaction conditions, higher selectivity, catalyst recyclability. rsc.orgnih.gov
Atom Economy Design one-pot, solvent-free synthesis routes.Reduced waste, lower energy consumption, simplified processes. researchgate.netsciencepublishinggroup.com
Safer Solvents Employ water or benign solvents in synthesis and processing.Reduced environmental pollution and process hazards. patsnap.com

Q & A

Q. How can the synthesis of 1-Aminopropan-2-ol;octadecanoic acid be optimized to minimize by-product formation?

Methodological Answer:

  • Employ stepwise protonation under controlled temperatures (e.g., 25–40°C) to reduce side reactions. For example, analogous amino alcohol syntheses require precise pH adjustment and inert atmospheres to prevent oxidation or decomposition .
  • Monitor reaction progress via thin-layer chromatography (TLC) or inline spectroscopy to isolate intermediates and optimize reaction time.

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm functional groups and hydrogen bonding between the amino alcohol and fatty acid components .
  • High-Performance Liquid Chromatography (HPLC) : Pair with evaporative light scattering detection (ELSD) to quantify purity, especially for non-UV-active components .
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., N-H stretching at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}) to verify interactions between 1-aminopropan-2-ol and octadecanoic acid .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin corrosion or respiratory irritation, as observed with structurally similar amino alcohols .
  • Store the compound in airtight containers under nitrogen to prevent hygroscopic degradation or oxidation.

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interaction between 1-Aminopropan-2-ol and octadecanoic acid in aqueous environments?

Methodological Answer:

  • Use force fields like CHARMM36 or AMBER to model hydrogen bonding and hydrophobic interactions. For example, simulations of analogous lipid-amino alcohol systems reveal self-assembly into micellar or bilayer structures depending on concentration .
  • Analyze radial distribution functions (RDFs) to quantify proximity between the amine group and fatty acid carboxylate.

Q. What experimental approaches can assess the compound’s potential as a drug delivery vehicle for hydrophobic therapeutics?

Methodological Answer:

  • Critical Micelle Concentration (CMC) Determination : Use pyrene fluorescence assays to evaluate self-assembly behavior. Lower CMC values indicate stronger hydrophobic interactions, enhancing drug encapsulation .
  • In vitro release studies : Employ dialysis membranes under physiological conditions (pH 7.4, 37°C) to monitor sustained release kinetics of model drugs like curcumin.

Q. How does the compound influence lipid membrane dynamics, and what techniques can validate these effects?

Methodological Answer:

  • Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to measure changes in membrane fluidity upon compound incorporation .
  • Differential Scanning Calorimetry (DSC) : Track phase transition temperatures of model lipid bilayers (e.g., DPPC) to assess disruption or stabilization effects.

Contradictions and Limitations in Current Evidence

  • Synthesis Stability : highlights instability in aminochloropropane derivatives due to reactive functional groups, suggesting similar challenges for 1-aminopropan-2-ol-based systems. However, octadecanoic acid’s hydrophobicity may improve stability via micellar encapsulation .
  • Analytical Consistency : IR data for amino alcohols (e.g., 2-aminooctanoic acid ) may not fully represent the combined system, necessitating complementary techniques like X-ray crystallography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.